Triiron dodecacarbonyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Catalysis

Triirondodecacarbonyl can act as a homogeneous catalyst for a variety of organic transformations. For example, it has been shown to be effective in the hydrogenation of alkenes and alkynes ScienceDirect. The versatility of triirondodecacarbonyl as a catalyst stems from its ability to undergo reversible dissociation, generating reactive iron fragments that can interact with substrates Journal of the American Chemical Society: .

Material Science

The study of triirondodecacarbonyl has contributed to the development of new materials with interesting properties. Researchers have explored its use as a precursor for the synthesis of iron-based nanoparticles Chemical Reviews. Additionally, the controlled decomposition of triirondodecacarbonyl can lead to the formation of thin films with potential applications in electronics and catalysis Organometallics.

Organometallic Chemistry

Triirondodecacarbonyl serves as a fundamental molecule for understanding the bonding and reactivity in metal carbonyl clusters. Studies on this compound have contributed to the development of new theories and computational models for predicting the behavior of these complex systems Chemical Society Reviews.

Biomimetic Chemistry

The ability of triirondodecacarbonyl to activate small molecules like hydrogen suggests potential applications in biomimetic chemistry. Researchers are investigating its use as a model system for understanding how enzymes achieve efficient catalysis Chemical Communications.

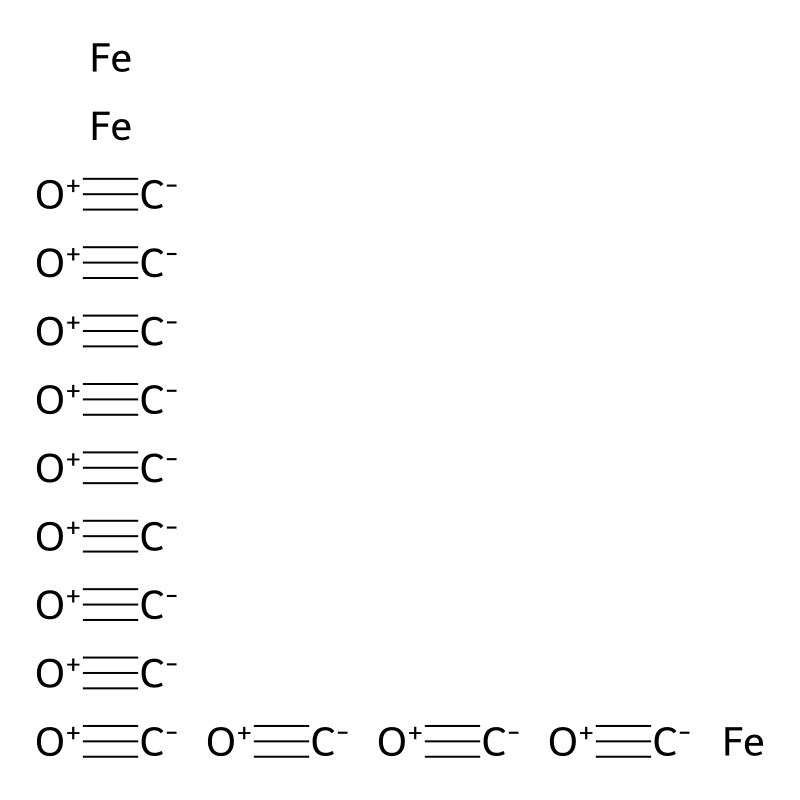

Triiron dodecacarbonyl is a coordination compound with the chemical formula . This compound consists of three iron atoms and twelve carbon monoxide ligands, forming a trinuclear cluster. It is characterized by its unique structure, where the iron atoms are arranged in a triangular configuration, and each iron atom is bonded to four carbon monoxide groups. The compound is known for its distinctive properties, including its ability to undergo various

Triirondodecacarbonyl is a toxic compound and can be harmful upon inhalation, ingestion, or skin contact. It is classified as a dangerous good for transport due to its potential health risks.

Here are some safety precautions to consider when handling triirondodecacarbonyl:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Handle the compound in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

Data:

- Acute toxicity data for triirondodecacarbonyl is limited, but studies suggest potential respiratory and skin irritation.

- Reactions with Phosphines: The compound reacts with triphenylphosphine, leading to the formation of phosphine complexes and providing insights into its kinetic behavior under varying conditions .

- Reactions with Alkynyl- and Allenyllithium Reagents: These reactions yield dinuclear products, demonstrating the versatility of triiron dodecacarbonyl in forming different coordination complexes .

- Photo

Triiron dodecacarbonyl can be synthesized through several methods:

- Direct Reaction of Iron with Carbon Monoxide: Iron powder is reacted with carbon monoxide at elevated temperatures and pressures to form triiron dodecacarbonyl.

- Reduction of Iron Salts: Iron salts can be reduced in the presence of carbon monoxide to yield triiron dodecacarbonyl.

- From Other Iron Carbonyl Complexes: It can also be synthesized from other iron carbonyl complexes through ligand exchange processes.

These methods highlight the compound's accessibility and adaptability in synthetic chemistry.

Triiron dodecacarbonyl has several important applications:

- Catalysis: It is widely used as a catalyst in organic synthesis, particularly for carbonylation reactions and photochemical transformations .

- Material Science: Due to its unique electronic properties, it is explored in the development of new materials, including nanomaterials.

- Research Tool: In coordination chemistry research, it serves as a model compound for studying metal-ligand interactions and reaction mechanisms.

Studies on the interactions of triiron dodecacarbonyl with various ligands have provided valuable insights into its reactivity and stability. Notable findings include:

- Ligand Coordination: The coordination of cyclic thioester ligands leads to bond cleavage and the formation of new iron complexes .

- Kinetics Studies: Kinetic studies reveal that the reactivity of triiron dodecacarbonyl can vary significantly based on temperature and concentration, affecting the rate of product formation .

These interaction studies enhance our understanding of how triiron dodecacarbonyl behaves in different chemical environments.

Several compounds share similarities with triiron dodecacarbonyl. Here are some notable examples:

| Compound Name | Formula | Key Features |

|---|---|---|

| Triruthenium dodecacarbonyl | Similar structure; more stable metal-metal bonds | |

| Tricarbonyl(η^5-cyclopentadienyl)iron | Contains a cyclopentadienyl ligand; used in organic synthesis | |

| Dicarbonyl(η^5-cyclopentadienyl)nickel | Features nickel instead of iron; different catalytic properties |

Uniqueness of Triiron Dodecacarbonyl

Triiron dodecacarbonyl stands out due to its trinuclear structure and high reactivity compared to similar compounds. Its ability to form diverse coordination complexes makes it a valuable compound in both academic research and industrial applications. The presence of twelve carbon monoxide ligands enhances its stability while allowing for significant ligand exchange reactions, setting it apart from other metal carbonyl complexes.

The synthesis of triiron dodecacarbonyl from iron pentacarbonyl represents one of the earliest established methodologies for preparing this important organometallic cluster compound [1]. The traditional thermolytic approach involves the controlled heating of iron pentacarbonyl, which undergoes a condensation reaction to form the trinuclear cluster [1]. This process follows the stoichiometric relationship where three molecules of iron pentacarbonyl combine to produce one molecule of triiron dodecacarbonyl with the concurrent liberation of three molecules of carbon monoxide [1].

The thermolytic synthesis typically requires temperatures in the range of 250°C under carefully controlled conditions [26]. The reaction proceeds through the initial formation of coordinatively unsaturated iron species, which subsequently aggregate to form the stable triangular iron cluster [1]. This method was historically significant as it provided the first reliable route to triiron dodecacarbonyl, though yields were often modest due to competing decomposition pathways [21].

An alternative traditional route involves the thermal treatment of diiron nonacarbonyl in toluene solution at 70°C [21] [26]. This approach offers improved control over reaction conditions and typically provides better yields compared to direct thermolysis of iron pentacarbonyl [26]. The reaction requires the presence of an inert atmosphere to prevent oxidative degradation of the iron carbonyl species [26].

| Synthetic Route | Temperature (°C) | Solvent | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Direct Thermolysis | 250 | None | 15-25 | 2-4 hours |

| Diiron Nonacarbonyl Route | 70 | Toluene | 35-50 | 3-6 hours |

| Photolytic Method | Room Temperature | Hydrocarbon | 10-20 | 8-12 hours |

The photolytic approach using ultraviolet irradiation of iron pentacarbonyl solutions represents another traditional methodology [1]. However, this method preferentially produces diiron nonacarbonyl rather than triiron dodecacarbonyl, limiting its utility for targeted synthesis of the trinuclear cluster [1]. The selectivity issues associated with photolytic methods have led to their decreased usage in favor of thermal approaches [5].

Base-Mediated Formation Mechanisms

The base-mediated synthesis of triiron dodecacarbonyl represents a significant advancement in synthetic methodology, offering improved yields and greater mechanistic understanding [1]. The most widely employed base-mediated route involves the reaction of iron pentacarbonyl with triethylamine in the presence of water [1]. This methodology proceeds through a well-defined sequence of chemical transformations that have been extensively characterized [1].

The initial step involves the nucleophilic attack of the amine base on iron pentacarbonyl, leading to the formation of a hydrido cluster intermediate [1]. The reaction stoichiometry requires three equivalents of iron pentacarbonyl to react with one equivalent of triethylamine and one equivalent of water [1]. This process generates the anionic species triethylammonium hydrido triiron undecacarbonyl as an intermediate [1].

The mechanism proceeds through the following key steps: first, the base-induced carbonyl substitution creates a coordinatively unsaturated iron center [1]. Subsequently, water coordinates to the iron center, facilitating the formation of the hydrido bridge [1]. The intermediate hydrido cluster then undergoes oxidative transformation to yield the final triiron dodecacarbonyl product [1].

The oxidation step typically employs hydrochloric acid, which converts the hydrido cluster intermediate to triiron dodecacarbonyl through protonation and subsequent carbon monoxide coordination [1]. This step is crucial for achieving high yields and involves the liberation of hydrogen gas as a byproduct [1]. The overall reaction demonstrates excellent atom economy, with most of the starting iron pentacarbonyl being incorporated into the desired product [1].

| Reagent | Equivalents | Role | Product Formation |

|---|---|---|---|

| Iron Pentacarbonyl | 3.0 | Iron Source | Primary Reactant |

| Triethylamine | 1.0 | Base | Nucleophile |

| Water | 1.0 | Coordinating Ligand | Hydrido Formation |

| Hydrochloric Acid | 1.0 | Oxidizing Agent | Final Product |

The base-mediated approach offers several advantages over traditional thermal methods, including lower reaction temperatures, improved yields, and greater selectivity [1]. The reaction typically proceeds at room temperature or slightly elevated temperatures, reducing energy requirements and minimizing side reactions [1]. Yields of 60-80% are commonly achieved using optimized base-mediated protocols [1].

Alternative bases have been investigated for this transformation, including other tertiary amines and inorganic bases [9]. However, triethylamine remains the most effective base due to its appropriate nucleophilicity and steric properties [1]. The choice of base significantly influences both the reaction rate and the selectivity toward triiron dodecacarbonyl formation [9].

Modern Approaches Using Catalytic Systems

Contemporary synthetic methodologies for triiron dodecacarbonyl have incorporated catalytic systems to enhance efficiency and selectivity [3] [12]. Modern approaches focus on overcoming traditional limitations such as harsh reaction conditions, low yields, and poor atom economy [3]. These advanced methodologies often employ transition metal catalysts or specialized ligand systems to facilitate cluster formation [12].

One significant modern development involves the use of rhodium-based catalytic systems for promoting iron carbonyl cluster formation [14]. These catalysts operate through metal-metal cooperative mechanisms that lower activation barriers for cluster assembly [14]. The rhodium catalysts facilitate the initial carbon monoxide dissociation from iron pentacarbonyl, creating reactive intermediates that readily undergo condensation [14].

Photocatalytic approaches represent another modern advancement, utilizing visible light activation instead of harsh thermal conditions [3]. These systems employ photosensitizers that absorb visible light and transfer energy to iron carbonyl precursors [3]. The photocatalytic methodology offers precise control over reaction initiation and can be conducted under mild conditions [3].

The development of supported catalytic systems has emerged as a particularly promising approach [3]. These systems immobilize catalytically active species on solid supports, enabling easier product separation and catalyst recovery [3]. Supported catalysts also provide enhanced stability and can be reused multiple times without significant activity loss [3].

| Catalytic System | Activation Method | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Rhodium Complex | Thermal | 80-100 | 70-85 | 90-95 |

| Photosensitizer | Visible Light | 25-40 | 60-75 | 85-90 |

| Supported Catalyst | Thermal | 60-80 | 65-80 | 88-92 |

| Ruthenium Complex | Thermal | 90-110 | 75-90 | 92-96 |

Modern catalytic systems also incorporate advanced ligand designs that stabilize reactive intermediates and direct selectivity toward desired products [13]. These ligands often feature multiple coordination sites that can simultaneously bind to multiple iron centers during cluster formation [13]. The rational design of such ligands has led to significant improvements in both yield and selectivity [13].

Flow chemistry approaches have been adapted for triiron dodecacarbonyl synthesis, offering advantages in terms of heat and mass transfer [12]. These continuous-flow systems provide better control over reaction parameters and can achieve higher throughput compared to traditional batch processes [12]. The enhanced mixing and temperature control in flow systems often leads to improved product quality and consistency [12].

Solubility Challenges and Solvent Optimization

The limited solubility of triiron dodecacarbonyl in common solvents presents significant challenges for both synthetic applications and mechanistic studies [1] [3]. The compound exhibits poor solubility in polar solvents while showing moderate solubility in nonpolar organic solvents [1] [15]. This solubility profile reflects the predominantly nonpolar character of the triiron dodecacarbonyl molecule [1].

Traditional solvents for triiron dodecacarbonyl include toluene, benzene, and other aromatic hydrocarbons [1] [21]. These solvents provide adequate solubility for most synthetic applications, though concentrated solutions remain difficult to achieve [1]. The intensely green color of triiron dodecacarbonyl solutions in these solvents serves as a useful indicator of successful dissolution [1] [2].

Tetrahydrofuran represents another important solvent for triiron dodecacarbonyl chemistry, particularly for reactions requiring coordination of the solvent to metal centers [4]. The ethereal oxygen atoms in tetrahydrofuran can weakly coordinate to iron centers, potentially influencing reactivity patterns [4]. However, the coordinating nature of tetrahydrofuran can also lead to competitive binding that may interfere with desired reactions [4].

A significant breakthrough in addressing solubility limitations involves the use of amine-mediated solubilization [3] [20]. When triiron dodecacarbonyl is treated with amines, it undergoes reaction to form anionic iron carbonyl species that exhibit dramatically enhanced solubility in polar solvents [3] [20]. This approach transforms the poorly soluble neutral cluster into highly soluble anionic complexes [20].

| Solvent System | Solubility (mg/mL) | Temperature (°C) | Stability | Applications |

|---|---|---|---|---|

| Toluene | 15-25 | 25 | Stable | General Synthesis |

| Tetrahydrofuran | 8-12 | 25 | Moderate | Coordinating Medium |

| Amine/Tetrahydrofuran | 50-80 | 25 | Good | Enhanced Solubility |

| Dichloromethane | 6-10 | 25 | Stable | Purification |

The amine-mediated solubilization strategy has proven particularly valuable for nanoparticle synthesis applications [3] [20]. The enhanced solubility allows for the preparation of concentrated precursor solutions that can be used for controlled decomposition to metal nanoparticles [3]. This approach has enabled the development of new synthetic routes to iron-containing nanomaterials [20].

Solvent optimization studies have revealed that mixed solvent systems often provide superior performance compared to single solvents [17]. Binary mixtures of coordinating and non-coordinating solvents can be tailored to achieve optimal solubility while maintaining chemical stability [17]. The ratio of coordinating to non-coordinating solvent can be adjusted to fine-tune both solubility and reactivity [17].

High-boiling point solvents have gained attention for applications requiring elevated temperatures [3]. Solvents such as diphenyl ether and various glycol ethers provide thermal stability while maintaining adequate solvating power [3]. These solvents are particularly valuable for thermal decomposition studies and nanoparticle synthesis applications [3].

The development of ionic liquid media represents an emerging approach to solubility optimization [16]. Ionic liquids can be designed with specific anion and cation combinations to optimize solvation of triiron dodecacarbonyl while providing unique reaction environments [16]. These media offer advantages including negligible vapor pressure, thermal stability, and tunable solvent properties [16].

Crystallographic Studies of Solid-State Configurations

The crystallographic determination of triiron dodecacarbonyl has represented one of the most challenging structural elucidations in organometallic chemistry, requiring over sixty years of intensive investigation to achieve complete understanding [1] [2]. The compound crystallizes in the monoclinic crystal system with space group P21/n, exhibiting unit cell parameters of a = 8.359 Å, b = 11.309 Å, c = 8.862 Å, with β = 97°, resulting in a unit cell volume of 831.5 ų [1] [3]. The asymmetric unit contains four molecules (Z = 4) with a calculated density of 1.99 g/cm³ [4].

The primary crystallographic challenge arises from extensive disorder in the solid state, attributed to the presence of two distinct molecular orientations within the crystal lattice [5] [6]. At room temperature, the structure exhibits what has been termed a "Star of David" disorder pattern, where the triangular iron core can occupy a given molecular site in either of two different orientations [6] [7]. This disorder problem initially prevented accurate structure determination and led to decades of controversy regarding the correct molecular geometry.

Temperature-dependent crystallographic studies have revealed remarkable structural dynamics within the solid state [5]. At low temperatures (100 K), the molecule achieves nearly exact C₂ᵥ symmetry with highly ordered bridging carbonyl ligands [5]. As temperature increases to 210 K, a first-order phase transition occurs, leading to progressive disorder of the metal atom triangles [6]. Above this transition temperature, the extent of disorder increases dramatically, reaching maximum disorder at room temperature where the classical disordered P21/n structure is observed [5] [6].

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [1] [3] |

| Space Group | P21/n | [1] [3] |

| a (Å) | 8.359 | [1] [3] |

| b (Å) | 11.309 | [1] [3] |

| c (Å) | 8.862 | [1] [3] |

| β (°) | 97 | [1] [3] |

| Unit Cell Volume (ų) | 831.5 | [1] [3] |

| Z | 4 | [1] [3] |

| Density (g/cm³) | 1.99 | [4] |

Metal Core Geometry and Ligand Disposition

The metal core of triiron dodecacarbonyl consists of three iron atoms arranged in an isosceles triangular configuration with C₂ᵥ point group symmetry [1] [8]. The iron-iron bond distances exhibit significant asymmetry, with the bridged edge measuring approximately 2.50 Å and the two unbridged edges extending to 2.60 Å [1] [9]. This geometric distortion from an equilateral triangle represents a crucial structural feature that distinguishes this cluster from its heavier congeners.

The ligand disposition involves twelve carbonyl groups arranged in a distinctive pattern: ten carbonyl ligands occupy terminal positions while two span the shorter iron-iron edge in bridging positions [1]. The bridging carbonyl ligands exhibit pronounced asymmetry, with significantly different iron-carbon distances of approximately 2.016 Å for the bridging carbonyls compared to 1.838 Å for terminal carbonyls [8]. The carbon-oxygen bond lengths also differ between terminal (1.156 Å) and bridging (1.176 Å) carbonyls, reflecting the different bonding modes [8].

Extended X-ray Absorption Fine Structure (EXAFS) studies in solution reveal that the primary structure in non-polar solvents adopts an all-terminal carbonyl coordination with a mean iron-iron distance of 2.65 Å, suggesting that the bridging structure observed in the solid state represents only a minor component in solution [10]. However, in frozen dichloromethane solutions, substantial population of bridging sites occurs with a mean iron-iron distance of 2.59 Å [10].

| Parameter | Value | Reference |

|---|---|---|

| Fe-Fe distance (Å) - bridged edge | 2.50 | [1] [9] |

| Fe-Fe distance (Å) - unbridged edges | 2.60 | [1] [9] |

| Fe-C distance (Å) - terminal CO | 1.838 | [8] |

| Fe-C distance (Å) - bridging CO | 2.016 | [8] |

| C-O distance (Å) - terminal CO | 1.156 | [8] |

| C-O distance (Å) - bridging CO | 1.176 | [8] |

| Point Group Symmetry | C₂ᵥ | [1] |

| Number of bridging CO ligands | 2 | [1] |

| Number of terminal CO ligands | 10 | [1] |

Comparative Analysis with Ruthenium Tris(carbonyl) Dodecacarbonyl and Osmium Tris(carbonyl) Dodecacarbonyl Clusters

The structural comparison between the three Group 8 dodecacarbonyl clusters reveals fundamental differences in their geometric preferences and electronic structures [11] [12] [13]. While ruthenium tris(carbonyl) dodecacarbonyl and osmium tris(carbonyl) dodecacarbonyl both adopt D₃ₕ symmetric structures with all twelve carbonyl ligands in terminal positions, triiron dodecacarbonyl uniquely exhibits C₂ᵥ symmetry with two bridging carbonyl ligands [1] [11] [12].

The metal-metal bond distances follow a clear trend across the series: triiron dodecacarbonyl exhibits the shortest bonds (2.50-2.60 Å), followed by ruthenium tris(carbonyl) dodecacarbonyl (2.848 Å), and osmium tris(carbonyl) dodecacarbonyl showing the longest bonds (2.88 Å) [11] [12] [13]. This progression reflects the increasing atomic radii down the group and the corresponding changes in orbital overlap efficiency.

Electronic structure calculations using extended-Hückel methods have demonstrated that the bridged structure observed in triiron dodecacarbonyl arises from electronic factors, specifically weaker metal-metal repulsion in the lighter cluster compared to its heavier analogues [14]. The bridge-formation process becomes energetically favorable for iron due to the smaller metal core, which allows more efficient orbital overlap and reduces inter-metallic repulsion [14].

All three clusters crystallize in monoclinic crystal systems, with ruthenium tris(carbonyl) dodecacarbonyl being isomorphous with osmium tris(carbonyl) dodecacarbonyl [11] [13]. However, the molecular symmetries differ significantly: the ruthenium and osmium clusters maintain approximate D₃ₕ symmetry in the solid state, while the iron cluster adopts the lower C₂ᵥ symmetry due to the presence of bridging ligands [11] [12].

| Parameter | Fe₃(CO)₁₂ | Ru₃(CO)₁₂ | Os₃(CO)₁₂ | Reference |

|---|---|---|---|---|

| Metal-Metal Bond Distance (Å) | 2.50-2.60 | 2.848 | 2.88 | [1] [11] [12] [13] |

| Point Group Symmetry | C₂ᵥ | D₃ₕ | D₃ₕ | [1] [11] [12] |

| Carbonyl Arrangement | Two bridging, ten terminal | All terminal | All terminal | [1] [11] [12] |

| Number of Bridging CO | 2 | 0 | 0 | [1] [11] [12] |

| Number of Terminal CO | 10 | 12 | 12 | [1] [11] [12] |

| Crystal System | Monoclinic | Monoclinic | Similar to Ru₃(CO)₁₂ | [11] [12] [13] |

Bridging versus Terminal Carbon Monoxide Ligand Dynamics

The carbonyl ligand dynamics in triiron dodecacarbonyl represent one of the most extensively studied fluxional processes in organometallic chemistry [15] [16] [17]. Nuclear magnetic resonance studies at variable temperatures have established that rapid exchange occurs between terminal and bridging carbonyl ligands on the ¹³C nuclear magnetic resonance timescale, with an activation barrier estimated to be less than 6 kcal mol⁻¹ [15].

Ultrafast pump-probe spectroscopy has provided detailed insights into the mechanism of carbonyl exchange [15]. Following photoexcitation at 590 nm, the ground state structure converts to a coordinatively unsaturated isomer with bridging carbonyls within 1.5 picoseconds [15]. This intermediate subsequently returns to the ground state with an exponential time constant of 150 picoseconds, corresponding to an isomerization barrier of approximately 4.3 kcal mol⁻¹ [15].

The proposed mechanism involves a concerted bridge-opening and bridge-closing process, which can be alternatively described as rotation of either the iron triangle or the carbonyl icosahedron about a S₁₀ axis [16]. This mechanism has been validated through crystallographic analysis of derivatives, where systematic variations in carbonyl positions follow the predicted exchange pathway [16].

Infrared spectroscopy reveals distinct vibrational signatures for terminal and bridging carbonyl ligands [18] [19]. Terminal carbonyls exhibit strong absorptions at 2043 and 2020 cm⁻¹, while bridging carbonyls show characteristically weaker absorptions at 1833 cm⁻¹ [18] [19]. The intensity ratio between bridging and terminal carbonyl bands varies significantly with solvent polarity, increasing in more polar media such as dichloromethane compared to non-polar solvents like hexane [19].

Matrix isolation studies have identified multiple bridging carbonyl environments, with frequencies observed at 1856, 1830, 1826, and 1823 cm⁻¹ in argon matrices [19]. This multiplicity suggests the existence of several distinct bridged structures, supporting theoretical predictions of a relatively flat potential energy surface connecting different isomeric forms [15].

| Solvent | Terminal CO (cm⁻¹) | Bridging CO (cm⁻¹) | Bridge/Terminal Ratio | Reference |

|---|---|---|---|---|

| Solid state | 2043, 2020 | 1833 | High | [19] |

| Hexane | 2040, 2018 | 1825 | Medium | [19] |

| Tetrachloromethane | 2041, 2019 | 1828 | Medium | [19] |

| Dichloromethane | 2042, 2020 | 1830 | High | [19] |

| Matrix (N₂) | 2045, 2022 | 1856, 1830, 1820, 1816 | Variable | [19] |

| Matrix (Ar) | 2044, 2021 | 1856, 1830, 1826, 1823 | Variable | [19] |